molecular formula C12H8N2 B13117109 2-(4-Ethynylphenyl)pyrimidine

2-(4-Ethynylphenyl)pyrimidine

Cat. No.: B13117109
M. Wt: 180.20 g/mol
InChI Key: KWSKNCWIOHMUIH-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-ethynylphenyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)pyrimidine typically involves the coupling of a pyrimidine derivative with a 4-ethynylphenyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethynylphenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Ethynylphenyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)pyrimidine
  • 2-(4-Methylphenyl)pyrimidine
  • 2-(4-Nitrophenyl)pyrimidine

Comparison: 2-(4-Ethynylphenyl)pyrimidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent bonding with biological targets. This makes it particularly useful in drug development and materials science .

Properties

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(4-ethynylphenyl)pyrimidine

InChI

InChI=1S/C12H8N2/c1-2-10-4-6-11(7-5-10)12-13-8-3-9-14-12/h1,3-9H

InChI Key

KWSKNCWIOHMUIH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=NC=CC=N2

Origin of Product

United States

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